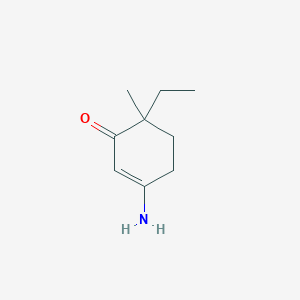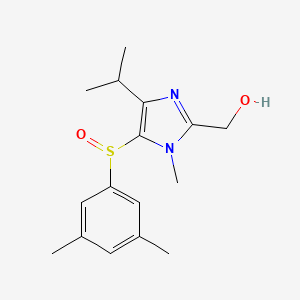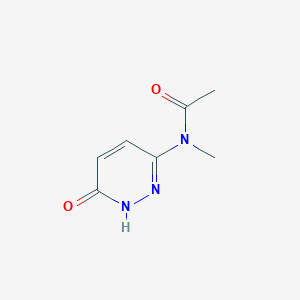![molecular formula C8H13NO2 B12932234 5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12932234.png)
5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic amino acid derivative. This compound is notable for its unique bicyclic structure, which consists of a seven-membered ring fused to a five-membered ring. The presence of an amino group and a carboxylic acid group makes it an important building block in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through various methods. One common approach involves the stereoselective functionalization of endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. This process includes steps such as iodolactonization, reduction, and hydrolysis . Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with electrophilic reagents to form addition products . It can also undergo epoxidation reactions with reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and MCPBA . Reaction conditions typically involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, reactions with electrophilic reagents can yield polyfunctionalized bicyclic systems, while epoxidation reactions produce epoxides .
Applications De Recherche Scientifique
5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of various heterocyclic compounds . In biology, it is used as an amino acid transport inhibitor, which can help study the transport mechanisms of amino acids across cell membranes . In medicine, it has been investigated for its potential as a glutamate dehydrogenase activator, which could have implications for diabetes treatment . Additionally, it has applications in the study of insulin secretion and β-cell protection .
Mécanisme D'action
The mechanism of action of 5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid involves its role as an activator of glutamate dehydrogenase (GDH). GDH is a mitochondrial enzyme that plays a crucial role in insulin secretion by catalyzing the interconversion of glutamate and α-ketoglutarate . By activating GDH, this compound enhances glucose-stimulated insulin secretion and protects β-cells from apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid include 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid and 2-oxobicyclo[2.2.1]heptane-1-carboxylic acid . These compounds share the bicyclic structure but differ in the functional groups attached to the ring system.
Uniqueness: What sets this compound apart is its specific combination of an amino group and a carboxylic acid group on the bicyclic framework. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable tool in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
5-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-7-3-4-1-5(7)2-6(4)8(10)11/h4-7H,1-3,9H2,(H,10,11) |
Clé InChI |
GTRUFTQABLIOLT-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1CC2N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


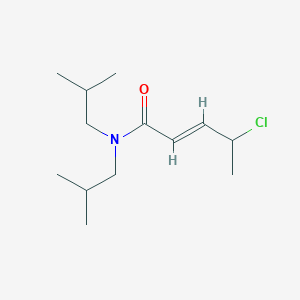
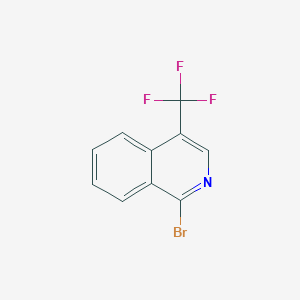
![7-(3,4,5-tridodecoxyphenyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12932166.png)
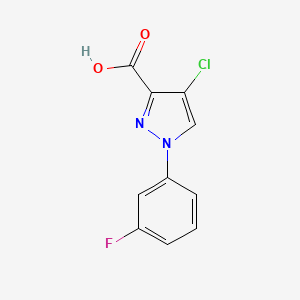
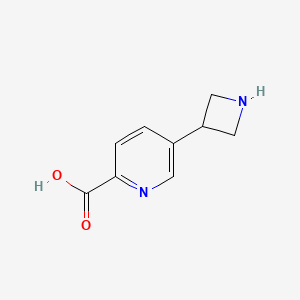
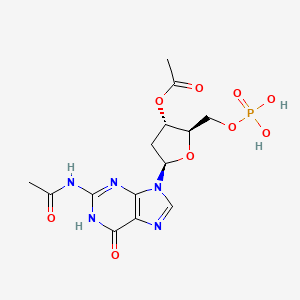


![5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12932212.png)
![6-[(Pyridin-3-yl)methyl]-1H-benzimidazole](/img/structure/B12932223.png)
